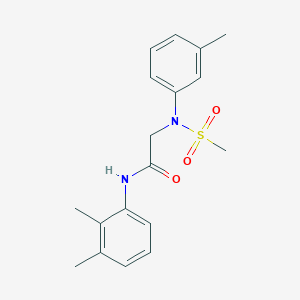
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMP 777, is a compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Mecanismo De Acción
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 inhibits DPP-IV by binding to its active site and preventing the cleavage of incretin hormones. This leads to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose metabolism. N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 has also been shown to improve insulin sensitivity and reduce inflammation in animal studies.
Biochemical and physiological effects:
The biochemical and physiological effects of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 have been extensively studied in animal models. It has been shown to improve glucose tolerance, increase insulin secretion, and reduce inflammation. N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 has also been shown to reduce body weight and improve lipid metabolism in obese animals. However, the effects of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 on human subjects have not been well-established.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 in lab experiments is its potency and specificity as a DPP-IV inhibitor. It has been shown to have a high affinity for the enzyme and a low toxicity profile. However, one of the limitations of using N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the use of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 in scientific research. One potential area of investigation is its potential therapeutic effects on other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Another area of interest is its potential use as a tool for studying the role of DPP-IV in other physiological processes, such as immune function and cancer progression. Further studies are needed to establish the safety and efficacy of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 in human subjects and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 involves several steps, starting from the reaction of 2,3-dimethylbenzaldehyde with 3-methylbenzaldehyde to form the intermediate 2,3-dimethyl-N-(3-methylbenzyl)benzamide. This intermediate is then reacted with methylsulfonyl chloride to form the final product, N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777. The synthesis method has been well-established and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 has been extensively used in scientific research as a DPP-IV inhibitor. DPP-IV is a peptidase enzyme that cleaves incretin hormones, which regulate insulin secretion and glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones and improved glucose tolerance. N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 has been used in several animal studies to investigate its potential therapeutic effects on diabetes and obesity.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-7-5-9-16(11-13)20(24(4,22)23)12-18(21)19-17-10-6-8-14(2)15(17)3/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDAIZUSSZZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC=CC(=C2C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)
![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)
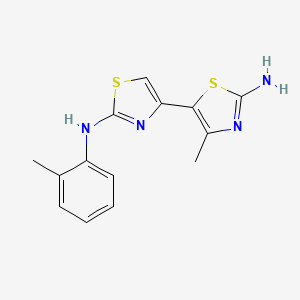
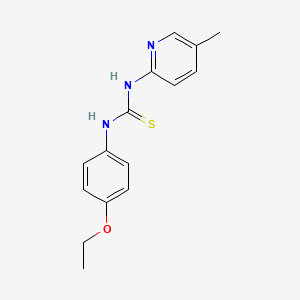
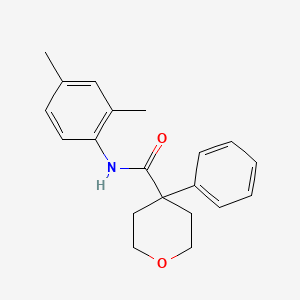
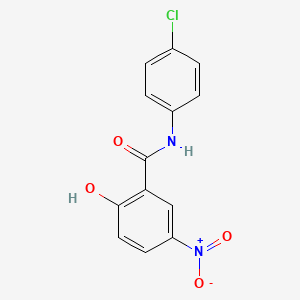
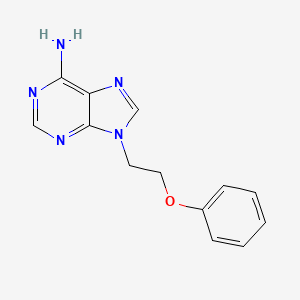
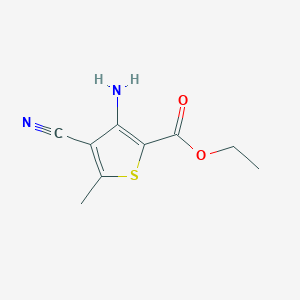

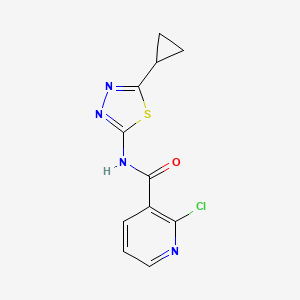
![N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide](/img/structure/B5800836.png)
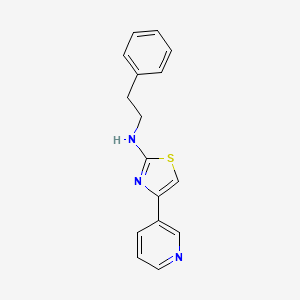
![4-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800858.png)
